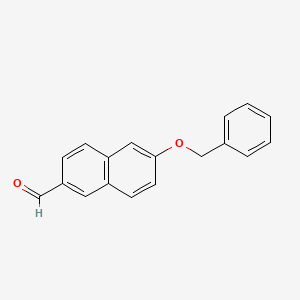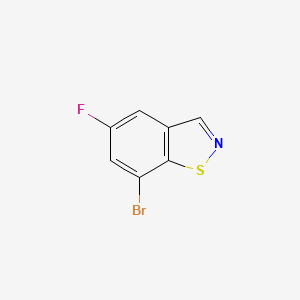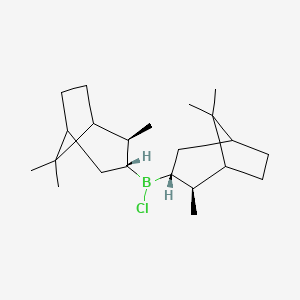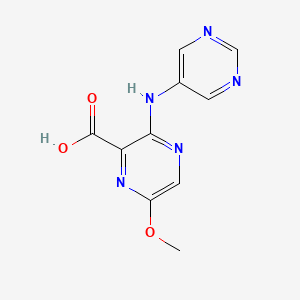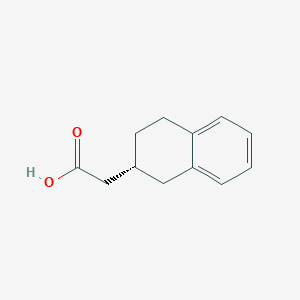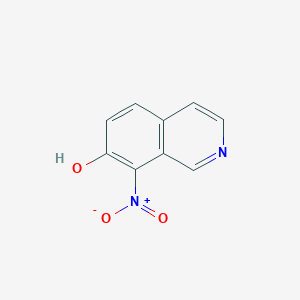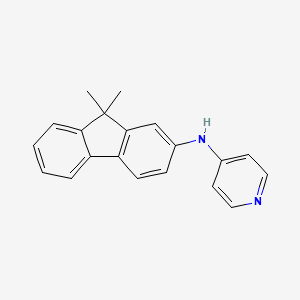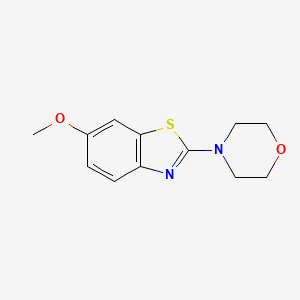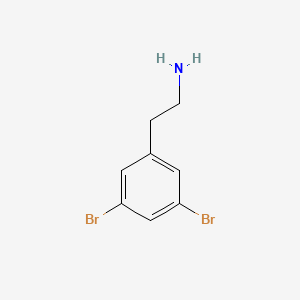
2-(3,5-Dibromophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dibromophenyl)ethan-1-amine is an organic compound characterized by the presence of a benzyl group substituted with two bromine atoms at the 3 and 5 positions, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine typically involves the bromination of a benzylamine precursor. One common method involves the reaction of 3,5-dibromobenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dibromophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dibromobenzaldehyde or 3,5-dibromobenzyl alcohol.
Reduction: Formation of 3,5-dibromobenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-Dibromophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dibromophenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromobenzylamine
- 3,5-Dibromobenzyl alcohol
- 3,5-Dibromobenzaldehyde
Uniqueness
2-(3,5-Dibromophenyl)ethan-1-amine is unique due to the presence of both bromine atoms and a methylamine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H9Br2N |
|---|---|
Poids moléculaire |
278.97 g/mol |
Nom IUPAC |
2-(3,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |
Clé InChI |
ZFQCESSOHDTFBS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)CCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-Phenyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B8487885.png)
silane](/img/structure/B8487894.png)
